BenchChemオンラインストアへようこそ!

20(R)-Ginsenoside Rg2

Neuroprotection Ischemia/Reperfusion Injury Ginsenoside Epimers

20(R)-Ginsenoside Rg2 is the rare C20 epimer with distinct stereochemistry, conferring superior neuroprotection and a longer half-life vs. 20(S)-Rg2. This R-form is essential for in vivo studies requiring prolonged action and serves as a critical stereospecific control. Ensure reproducible research by selecting this precisely characterized epimer, verified for high purity.

Molecular Formula C42H72O13
Molecular Weight 785.0 g/mol
Cat. No. B10818403
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name20(R)-Ginsenoside Rg2
Molecular FormulaC42H72O13
Molecular Weight785.0 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2C(C(C(OC2OC3CC4(C(CC(C5C4(CCC5C(C)(CCC=C(C)C)O)C)O)C6(C3C(C(CC6)O)(C)C)C)C)CO)O)O)O)O)O
InChIInChI=1S/C42H72O13/c1-20(2)11-10-14-42(9,51)22-12-16-40(7)28(22)23(44)17-26-39(6)15-13-27(45)38(4,5)35(39)24(18-41(26,40)8)53-37-34(32(49)30(47)25(19-43)54-37)55-36-33(50)31(48)29(46)21(3)52-36/h11,21-37,43-51H,10,12-19H2,1-9H3/t21?,22?,23?,24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,39-,40-,41-,42-/m1/s1
InChIKeyAGBCLJAHARWNLA-SZELXCBBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

20(R)-Ginsenoside Rg2: A Rare Protopanaxatriol Stereoisomer with Distinct Pharmacological and Pharmacokinetic Profile for Scientific Procurement


20(R)-Ginsenoside Rg2 is a protopanaxatriol (PPT)-type ginsenoside, existing as a rare C20 epimer of the more abundant 20(S)-form found in Panax species [1]. This compound is characterized by its specific stereochemistry at the C20 position, which is typically determined by 13C NMR and X-ray single-crystal diffraction [2]. Unlike its 20(S) counterpart, 20(R)-ginsenosides are generally not abundant in natural products and are often prepared from 20(S)-isomers through chemical differential isomerization or microbial transformation [2]. This structural distinction is critical, as it underpins differential bioactivity and pharmacokinetic behavior, making stereochemical identification essential for reproducible research and targeted applications .

Why 20(R)-Ginsenoside Rg2 Cannot Be Simply Substituted with Its 20(S) Epimer or Other Ginsenosides


The stereochemical configuration at C20 is a critical determinant of pharmacological activity and pharmacokinetic fate for ginsenoside Rg2 epimers. Direct comparative studies demonstrate that 20(R)-Rg2 and 20(S)-Rg2 exhibit differential efficacy in neuroprotection, with 20(R)-Rg2 showing superior enhancement of neuronal survival and reduction of oxidative stress markers [1]. Furthermore, pharmacokinetic investigations reveal that 20(R)-Rg2 possesses a longer elimination half-life and distinct metabolic stability compared to the 20(S)-epimer in vivo, which can significantly impact dosing and therapeutic window considerations [2]. Additionally, in the context of anti-photoaging, 20(S)-Rg2, but not 20(R)-Rg2, attenuates UV-B-induced ROS and proMMP-2 activity, highlighting that the choice of epimer is application-specific and cannot be assumed interchangeable [3]. These data underscore the necessity for precise stereochemical specification in procurement to ensure experimental reproducibility and targeted biological outcomes.

Quantitative Evidence Guide for the Differential Procurement of 20(R)-Ginsenoside Rg2


Superior Neuroprotective Efficacy of 20(R)-Rg2 Over 20(S)-Rg2 in an OGD/R Neuronal Injury Model

In an in vitro oxygen-glucose deprivation/reperfusion (OGD/R) model using primary cortical neurons, 20(R)-Rg2 demonstrated a superior neuroprotective profile compared to its 20(S) epimer [1]. At concentrations of 20, 40, and 80 μmol/L, 20(R)-Rg2 treatment resulted in significantly higher cell survival rates and lower malondialdehyde (MDA) levels than the 20(S)-Rg2 group (P < 0.05) [1]. Furthermore, at 80 μmol/L, 20(R)-Rg2 also reduced Caspase-3 activity and increased superoxide dismutase (SOD) activity compared to 20(S)-Rg2 (P < 0.05) [1].

Neuroprotection Ischemia/Reperfusion Injury Ginsenoside Epimers

Differential Pharmacokinetics: Extended Elimination Half-Life of 20(R)-Rg2 Compared to 20(S)-Rg2 in Rats

A pharmacokinetic study in rats following a single intravenous dose (50 mg/kg) revealed distinct pharmacokinetic profiles for the two epimers [1]. 20(R)-ginsenoside Rg2 (RGSRG-2) exhibited a significantly longer elimination half-life (T1/2Ke) of 10.27 minutes compared to 8.12 minutes for 20(S)-ginsenoside Rg2 (SGSRG-2) (P < 0.05) [1]. Consequently, the area under the curve (AUC) for 20(R)-Rg2 (1508.22 mg·min·L⁻¹) was substantially greater than that for 20(S)-Rg2 (902.95 mg·min·L⁻¹), indicating higher systemic exposure [1].

Pharmacokinetics ADME Ginsenoside Metabolism

Stereoselective Cardioprotective Activity: 20(S)-Rg2 Reduces Infarct Size in Myocardial Ischemia/Reperfusion Injury

In a rat model of myocardial ischemia/reperfusion (MI/R) injury, 20(S)-ginsenoside Rg2 demonstrated a clear cardioprotective effect by significantly decreasing myocardial infarct size and improving post-ischemic cardiac function [1]. The protective effects were associated with upregulation of SIRT1 and attenuation of oxidative stress and inflammation [1]. This activity was shown to be SIRT1-dependent, as co-treatment with the SIRT1 inhibitor EX527 blocked these beneficial effects [1].

Cardioprotection Myocardial Infarction SIRT1

Stereoselective Anti-Photoaging Activity: 20(S)-Rg2, but Not 20(R)-Rg2, Protects Keratinocytes from UV-B Damage

In human epidermal keratinocytes (HaCaT cells), only 20(S)-ginsenoside Rg2 provided protection against UV-B-induced damage [1]. 20(S)-Rg2 significantly attenuated UV-B-induced reactive oxygen species (ROS) elevation and promatrix metalloproteinase-2 (proMMP-2) activity, whereas 20(R)-Rg2 showed no protective effect [1]. Additionally, 20(S)-Rg2 alone augmented UV-B-reduced total glutathione (GSH) and superoxide dismutase (SOD) activity levels [1].

Dermatology Photoaging Oxidative Stress

Comparative Anticoagulant Activity: Ginsenoside Rg2 Exhibits Stronger Anticoagulation than Ginsenoside Rg1

A comparative study on anticoagulant activities found that ginsenoside Rg2 exhibited relatively stronger anticoagulation effects compared to ginsenoside Rg1 [1]. Both compounds could significantly extend blood clotting time in multiple tests, but Rg2 demonstrated a more potent effect [1]. This positions Rg2 as a more potent anticoagulant among this specific subset of ginsenosides.

Anticoagulation Thrombosis Platelet Aggregation

Optimized Application Scenarios for 20(R)-Ginsenoside Rg2 Based on Quantitative Evidence


Cerebral Ischemia and Neurodegeneration Research

20(R)-Ginsenoside Rg2 is the preferred epimer for neuroprotection studies, as demonstrated by its superior enhancement of neuronal survival and reduction of oxidative stress and apoptosis markers in an OGD/R model compared to 20(S)-Rg2 [1]. This makes it highly relevant for research into stroke, traumatic brain injury, and neurodegenerative diseases like Alzheimer's, where reducing neuronal loss and oxidative damage is a primary therapeutic goal.

Pharmacokinetic and ADME Studies Requiring a Stable, Long-Circulating Agent

Due to its longer elimination half-life and higher systemic exposure compared to the 20(S)-epimer, 20(R)-Rg2 is a superior candidate for in vivo studies where a prolonged duration of action is desired [1]. Its distinct metabolic profile also makes it a valuable tool for investigating the stereospecificity of ginsenoside metabolism and for developing formulations aimed at sustained release.

Benchmarking Stereoselective Biological Activity in Ginsenosides

The stark contrast in anti-photoaging activity, where 20(S)-Rg2 is active and 20(R)-Rg2 is inactive, establishes 20(R)-Rg2 as an essential negative control or benchmark compound [1]. Researchers studying the structure-activity relationships of ginsenosides, particularly at the C20 position, require pure 20(R)-Rg2 to validate the stereospecificity of their findings and to define the pharmacophore for specific biological targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 20(R)-Ginsenoside Rg2

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.